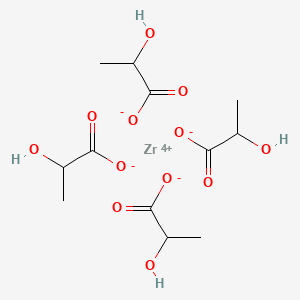

Zirconiumlactate

Cat. No. B8529365

M. Wt: 447.50 g/mol

InChI Key: LYPJRFIBDHNQLY-UHFFFAOYSA-J

Attention: For research use only. Not for human or veterinary use.

Patent

US03956226

Procedure details

A precipitate of zirconium lactate was prepared by mixing an aqueous solution of 0.3 mole zirconium oxychloride (ZrOCl2) assaying 17.9% ZrO2 with 0.9 mole of lactic acid (H6C3O3). The resulting thick slurry was filtered and the precipitate was washed with distilled water and reslurried therein. To the second slurry, which had a pH of about 1.85, there was slowly added 0.1 mole calcium oxide with stirring. During this addition, the pH increased and was finally adjusted to 7.5 by addition of NH4OH. The calcium ammonium trilactatozirconate formed was completely soluble in the water present. A solution of titanium oxalate was prepared by stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium. Sufficient water was added to ensure complete solution of the oxalic acid. This solution was run into about 4 times its volume of water simultaneously with a 50% NH4OH solution at such a rate as to maintain the pH of the mixture at 9.0. The resulting precipitate was filtered and washed with distilled water and was then dissolved in 0.37 mole of lactic acid (H6CO3), as an 85% aqueous solution, to form a titanium lactate solution.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ti]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0.37 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the mixture at 9.0

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03956226

Procedure details

A precipitate of zirconium lactate was prepared by mixing an aqueous solution of 0.3 mole zirconium oxychloride (ZrOCl2) assaying 17.9% ZrO2 with 0.9 mole of lactic acid (H6C3O3). The resulting thick slurry was filtered and the precipitate was washed with distilled water and reslurried therein. To the second slurry, which had a pH of about 1.85, there was slowly added 0.1 mole calcium oxide with stirring. During this addition, the pH increased and was finally adjusted to 7.5 by addition of NH4OH. The calcium ammonium trilactatozirconate formed was completely soluble in the water present. A solution of titanium oxalate was prepared by stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium. Sufficient water was added to ensure complete solution of the oxalic acid. This solution was run into about 4 times its volume of water simultaneously with a 50% NH4OH solution at such a rate as to maintain the pH of the mixture at 9.0. The resulting precipitate was filtered and washed with distilled water and was then dissolved in 0.37 mole of lactic acid (H6CO3), as an 85% aqueous solution, to form a titanium lactate solution.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ti]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0.37 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the mixture at 9.0

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |